molecular formula C11H13N3O B1480755 (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2092721-92-9

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1480755
CAS No.: 2092721-92-9
M. Wt: 203.24 g/mol
InChI Key: ZIFXYXUIILXMFF-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that has garnered significant interest in scientific research due to its unique properties and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines can yield 3,5-substituted pyrazole derivatives . Another method includes the cyclodehydration reactions of diacylhydrazines or the cyclization oxidative reactions of N-acylhydrazones .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol stands out due to its unique combination of a pyrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXYXUIILXMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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